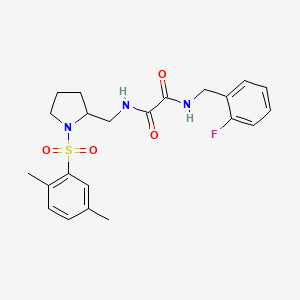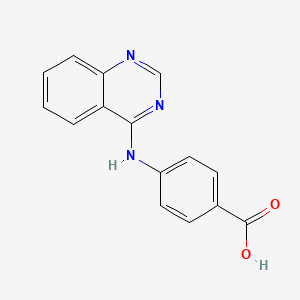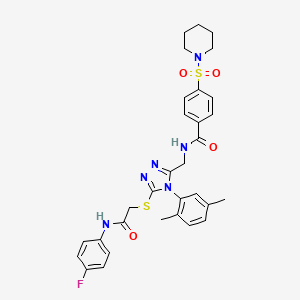![molecular formula C13H10FN3 B2930546 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478258-87-6](/img/structure/B2930546.png)
7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
“7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been a subject of research interest. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines and their derivatives can be analyzed using various spectroscopic techniques.Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in [3 + 3] annulation reactions with amidines under Cu-catalysis . More research is needed to fully understand the chemical reactivity of “this compound”.Scientific Research Applications
Organic Synthesis and Fluorophores
A study by Castillo et al. (2018) provides a method for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are used as intermediates for creating novel functional fluorophores. This synthesis involves a microwave-assisted cyclocondensation reaction, followed by formylation. The resulting compounds exhibit significant fluorescence properties, with some showing strong fluorescence intensity and large Stokes shifts, making them potential candidates for use as fluorescent probes in biological and environmental sensing applications (Castillo, Tigreros, & Portilla, 2018).
Medicinal Chemistry and Drug Discovery
Research by Li et al. (2016) explores the development of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases. The study highlights the systematic optimization of these compounds, leading to the identification of a clinical candidate with picomolar inhibitory potency and excellent selectivity (Li et al., 2016).
Materials Science and Metal Complexes
A paper by Lunagariya et al. (2018) focuses on the synthesis and characterization of cyclometalated heteroleptic platinum(II) complexes incorporating 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine and other related ligands. These complexes have been evaluated for various biological activities, including antibacterial and cytotoxic effects, as well as their interactions with DNA, showcasing their potential in biological applications and materials science (Lunagariya, Thakor, Patel, & Patel, 2018).
Synthesis and Biological Applications
Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the versatility of these compounds in organic synthesis. This research highlights the regioselective alkylation processes involved in producing various derivatives, underscoring the broad applicability of these compounds in synthesizing biologically active molecules (Drev et al., 2014).
Mechanism of Action
Target of Action
The primary target of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is the GABA receptors , specifically the benzodiazepine (BZD) receptor . GABA receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission. The interaction with these receptors can lead to a variety of effects, including anticonvulsant activity .
Mode of Action
The compound interacts with its target, the GABA receptors, leading to changes in the receptor’s function . This interaction is believed to enhance the effect of the neurotransmitter GABA, increasing its inhibitory effects and thus reducing neuronal excitability . This can result in anticonvulsant activity, making the compound potentially useful in the treatment of conditions like epilepsy .
Biochemical Pathways
The compound’s interaction with GABA receptors can affect various biochemical pathways. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammatory responses . This suggests that the compound could have anti-inflammatory properties .
Result of Action
The compound’s interaction with GABA receptors can lead to a reduction in neuronal excitability, which can manifest as anticonvulsant activity . Additionally, its potential anti-inflammatory effects could result from the inhibition of NO and TNF-α production .
Future Directions
Future research on “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” could focus on further elucidating its synthesis, chemical reactivity, mechanism of action, and potential applications in medicine and other fields. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Properties
IUPAC Name |
7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUHRMVOOVHZDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326924 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478258-87-6 | |
| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)



![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2930481.png)
![(E)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2930482.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)
![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)
